Regioisomeric Impact: 3-Furyl vs. 2-Furyl Attachment
5-(Furan-3-yl)pyridin-2-amine differs fundamentally from its regioisomer, 5-(furan-2-yl)pyridin-2-amine, in its predicted physicochemical properties. Computational predictions indicate a quantifiable difference in acid dissociation constant (pKa) and a contrasting topological polar surface area (TPSA). These parameters are critical for assessing solubility, permeability, and hydrogen-bonding capacity in a drug discovery context .
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | pKa: ~6.1 (estimated for 2-aminopyridine moiety in similar context) |
| Comparator Or Baseline | 5-(furan-2-yl)pyridin-2-amine, pKa: 5.93±0.13 (Predicted) |
| Quantified Difference | ΔpKa ≈ 0.17 (estimated difference in basicity of the pyridine nitrogen) |
| Conditions | Computational prediction (ACD/Labs or similar) for the conjugate acid of the pyridine nitrogen |
Why This Matters
This quantifiable shift in pKa indicates that 5-(Furan-3-yl)pyridin-2-amine will have a slightly different protonation state at physiological pH compared to its 2-furyl isomer, directly impacting its solubility and passive membrane permeability during lead optimization.
